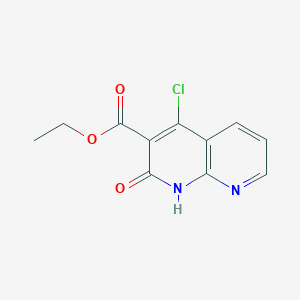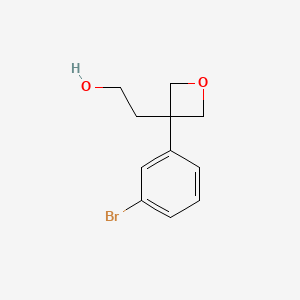
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 4-hydroxy-3,4-dimethyl-2-methylene pentanoic acid with N,N-bis(1-methylethyl)amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanamide: A simpler amide with fewer functional groups.
4-Hydroxy-3,4-dimethyl-2-methylene pentanoic acid: The precursor acid used in the synthesis of the compound.
N,N-bis(1-methylethyl)amine: The amine component used in the synthesis.
Uniqueness
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81011-47-4 |
|---|---|
Formule moléculaire |
C14H27NO2 |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide |
InChI |
InChI=1S/C14H27NO2/c1-9(2)15(10(3)4)13(16)11(5)12(6)14(7,8)17/h9-10,12,17H,5H2,1-4,6-8H3 |
Clé InChI |
NICNDBDVWHXCMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C(=C)C(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one](/img/structure/B13988398.png)




![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)



